2-Bromo-4-cyanobenzene-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C7H3BrFNO2S |
|---|---|
Molecular Weight |
264.07 g/mol |
IUPAC Name |
2-bromo-4-cyanobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3BrFNO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H |
InChI Key |
FNXGDGSCGDKJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)S(=O)(=O)F |
Origin of Product |
United States |
Precision Synthesis of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride
Topic: Synthesis of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (CAS 1934677-97-0) represents a high-value scaffold in medicinal chemistry, particularly within the emerging field of SuFEx (Sulfur-Fluoride Exchange) click chemistry. This molecule is a "tri-functional" electrophile, offering three orthogonal handles for diversification:
-
Sulfonyl Fluoride (SO₂F): A latent electrophile reactive toward specific nucleophiles (e.g., Tyrosine/Lysine residues or silyl ethers) under SuFEx conditions.
-
Aryl Bromide (Ar-Br): A classic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Aryl Nitrile (Ar-CN): A precursor for amines, amides, or tetrazoles.
This guide details the robust synthesis of this target, prioritizing the preservation of the ortho-bromo and para-cyano functionalities while installing the sulfonyl fluoride warhead.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via the Sandmeyer reaction of the corresponding aniline. Direct electrophilic sulfonation of 3-bromobenzonitrile is ill-advised due to regioselectivity issues (directing effects of Br vs. CN are competing and may not favor the desired 1-position exclusively).
Strategic Logic
-
Starting Material: 4-Amino-3-bromobenzonitrile (CAS 50397-74-5) is commercially available and structurally locks the Br and CN groups in the correct positions.
-
Intermediate: 2-Bromo-4-cyanobenzenesulfonyl chloride . This is the stable, isolable intermediate that allows for purification before the final fluorination.
-
Fluorination: Bifluoride exchange (KHF₂) is selected over KF/18-crown-6 for its superior kinetics and ease of handling in aqueous/organic biphasic systems.
Figure 1: Retrosynthetic pathway highlighting the Sandmeyer approach to ensure regiochemical fidelity.
Detailed Experimental Protocols
Method A: The "Gold Standard" (Two-Step from Aniline)
This route is recommended for scale-up (>1g) due to the stability of the intermediate and the low cost of reagents.
Step 1: Chlorosulfonylation (Meerwein Modification)
Objective: Convert aniline to sulfonyl chloride via diazonium salt.
-
Reagents:
-
4-Amino-3-bromobenzonitrile (1.0 equiv)
-
NaNO₂ (1.2 equiv)
-
HCl (conc., excess)
-
SO₂ (gas) or Na₂S₂O₅ (source of SO₂)
-
CuCl₂ (cat., 0.2 equiv)
-
Acetic Acid (AcOH) / Water
-
Protocol:
-
Diazotization: In a 3-neck flask, suspend 4-amino-3-bromobenzonitrile (1.97 g, 10 mmol) in a mixture of conc. HCl (10 mL) and AcOH (30 mL). Cool to -5°C using an ice/salt bath.
-
Add NaNO₂ (830 mg, 12 mmol) dissolved in minimal water dropwise, maintaining internal temp < 0°C. Stir for 45 mins. The solution should become clear/yellow.
-
Sulfur Dioxide Saturation: In a separate vessel, saturate glacial acetic acid (20 mL) with SO₂ gas (bubbled for 30 mins) OR prepare a saturated solution of Na₂S₂O₅ in water/AcOH. Add CuCl₂[1]·2H₂O (340 mg, 2 mmol).
-
Coupling: Transfer the cold diazonium solution portion-wise into the stirring SO₂/CuCl₂ mixture. Caution: Vigorous evolution of N₂ gas will occur.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Workup: Pour the reaction mixture into ice water (200 mL). The sulfonyl chloride product usually precipitates. Filter the solid. If oil forms, extract with DCM (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.
-
Yield Expectation: 70-85% of 2-Bromo-4-cyanobenzenesulfonyl chloride.
Step 2: Fluorination (Chloride-Fluoride Exchange)
Objective: Mild conversion of sulfonyl chloride to sulfonyl fluoride.
-
Reagents:
-
Sulfonyl Chloride intermediate (from Step 1)[2]
-
Potassium Bifluoride (KHF₂) (2.5 equiv)
-
Acetonitrile (MeCN) / Water (1:1 ratio)
-
Protocol:
-
Dissolve the sulfonyl chloride (1.0 equiv) in MeCN (0.2 M concentration).
-
Add a solution of KHF₂ (2.5 equiv) in water (equal volume to MeCN).
-
Stir vigorously at RT for 4-6 hours . Monitor by TLC (the fluoride is typically more polar than the chloride) or 19F NMR.
-
Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry organic phase over Na₂SO₄.[3][4]
-
Purification: Concentrate in vacuo. Flash column chromatography (Hexanes/EtOAc gradient) is usually sufficient, though many sulfonyl fluorides effectively crystallize upon standing.
Method B: Modern One-Pot (DABSO Route)
Recommended for small-scale discovery chemistry (<500 mg) to avoid handling SO₂ gas.
-
Reagents:
-
4-Amino-3-bromobenzonitrile (1.0 equiv)
-
DABSO (SO₂ surrogate) (0.6 equiv)
-
t-BuONO (Tert-butyl nitrite) (1.5 equiv)
-
NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv) or Selectfluor
-
Solvent: MeCN or iPrOH
-
Protocol:
-
Combine aniline (1.0 equiv), DABSO (0.6 equiv), and t-BuONO (1.5 equiv) in MeCN.
-
Stir at RT for 1 hour (formation of sulfinate).
-
Add NFSI (1.2 equiv) directly to the reaction mixture.
-
Stir for 12 hours at RT.
-
Note: This method avoids the chloride intermediate but can be harder to purify due to sulfonimide byproducts from NFSI.
Critical Parameters & Troubleshooting
| Parameter | Specification | Why it matters? |
| Temperature (Step 1) | < 0°C during diazotization | The diazonium salt of electron-deficient anilines is unstable; warming causes phenol formation (hydrolysis). |
| pH Control (Step 2) | Neutral to slightly acidic | Basic conditions can hydrolyze the sulfonyl fluoride to the sulfonate (Ar-SO₃⁻). KHF₂ buffers this naturally (pH ~3-4). |
| Regioselectivity | Fixed by Starting Material | Using 4-amino-3-bromobenzonitrile guarantees the 1,2,4-substitution pattern. Direct sulfonation of the nitrile would yield mixtures. |
| Safety | HCN / HF Potential | Acidic hydrolysis of the nitrile (unlikely at RT) could release HCN. KHF₂ releases HF; use plastic/Teflon labware if possible, or glass for short durations. |
Characterization Data (Expected)
To validate the synthesis, look for these key spectral signatures:
-
¹⁹F NMR: A distinct singlet around +65 ppm (relative to CFCl₃). This is diagnostic for Ar-SO₂F.
-
¹H NMR (DMSO-d₆):
-
Aromatic protons will show an ABX or trisubstituted pattern.
-
Look for a doublet (d) around δ 8.2-8.4 (H adjacent to SO₂F and Br), a doublet (d) around δ 8.0, and a singlet/doublet (s/d) for the proton between Br and CN.
-
Crucial: Absence of broad NH₂ peaks (from starting material).
-
-
IR Spectroscopy:
-
~2230 cm⁻¹: Sharp C≡N stretch (Nitrile).
-
~1420 cm⁻¹ & 1200 cm⁻¹: Asymmetric/Symmetric SO₂ stretches.
-
~600 cm⁻¹: S-F stretch.
-
-
Mass Spectrometry (HRMS):
-
Parent ion [M+H]⁺ or [M+NH₄]⁺.
-
Isotopic pattern: 1:1 ratio for ⁷⁹Br/⁸¹Br is essential to confirm the bromine is intact.
-
Safety & Handling
-
Sulfonyl Fluorides: Potent electrophiles. They are covalent inhibitors of serine proteases. Handle with gloves in a fume hood. Avoid inhalation.
-
KHF₂ (Potassium Bifluoride): Corrosive and toxic. Generates HF in situ. In case of skin contact, apply Calcium Gluconate gel immediately.
-
Cyanides: While the aryl nitrile is stable, avoid strong acids at high temperatures to prevent hydrolysis to the amide/acid or release of toxic gases.
References
-
General Synthesis of Sulfonyl Fluorides from Chlorides: Davies, W., & Dick, J. H. (1931).[5] "Aryl-sulphonyl fluorides."[6] Journal of the Chemical Society, 2104-2109.
-
KHF₂ Protocol for SuFEx: Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.
-
DABSO/Sandmeyer Methodology: Willis, M. C., et al. (2017).[4] "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science, 8, 3249-3254. (Note: Adapted here for Sandmeyer logic to preserve the Br handle).
- Sandmeyer Chlorosulfonylation Review: Leakhov, D., et al. (2020). "Sandmeyer-Type Chlorosulfonylation: A Review." Synthesis, 52(10), 1457-1468.
Sources
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
Technical Guide: Electrophilicity & Applications of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride
Executive Summary
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride represents a high-performance scaffold in the emerging field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike first-generation covalent warheads (e.g., acrylamides, chloroacetamides) that often suffer from indiscriminate reactivity, this sulfonyl fluoride (SF) probe occupies a "Goldilocks" zone of electrophilicity.
The molecule leverages a synergistic electronic push-pull system: the para-cyano group significantly activates the sulfur center for nucleophilic attack, while the ortho-bromine atom provides essential steric shielding to prevent rapid hydrolysis in aqueous media. This guide details the physicochemical basis of its reactivity, synthesis protocols, and its application as a tunable warhead for covalent protein profiling.
Part 1: Molecular Architecture & Electronic Profiling
To understand the utility of this probe, one must deconstruct the electronic and steric contributions of its substituents using the Hammett principle and steric parameters.
The Sulfur(VI) Electrophilic Center
The sulfonyl fluoride group (-SO₂F) is the reactive warhead. It is kinetically stable due to the high bond dissociation energy of the S-F bond and the low polarizability of fluorine. However, it becomes a potent electrophile upon specific activation by a protein microenvironment (e.g., a hydrogen-bond donor network stabilizing the fluoride leaving group) or proximity to a nucleophile.[1]
The Para-Cyano Activation (Electronic)
The cyano group (-CN) at the C4 position is a strong electron-withdrawing group (EWG).
-
Hammett Constant (
): Approximately 0.66 .[2] -
Effect: Through both inductive (-I) and mesomeric (-M) effects, the nitrile pulls electron density away from the benzene ring. This electron deficiency is transmitted to the sulfur center at C1, increasing the partial positive charge (
) on the sulfur atom. This lowers the activation energy for nucleophilic attack by residues such as Tyrosine (phenol) or Lysine (amine).
The Ortho-Bromo Modulation (Steric/Electronic)
The bromine atom at C2 is the critical modulator.
-
Steric Effect: The bulky bromine atom (
Å) creates steric hindrance around the sulfur center. This effectively blocks the approach of small, non-specific nucleophiles (like bulk water), thereby increasing the hydrolytic stability of the probe in physiological buffers. -
Electronic Effect: Bromine is inductively withdrawing (
) but resonance donating. In the ortho position, the inductive withdrawal dominates, further activating the sulfur, but the steric effect is the primary governor of selectivity.
Visualization of Electronic Logic
Caption: Electronic and steric interplay. The CN group activates the warhead, while the Br group shields it from non-specific hydrolysis.
Part 2: The SuFEx Mechanism
The reaction of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride follows a Sulfur-Fluoride Exchange (SuFEx) mechanism, distinct from traditional nucleophilic substitutions.
Mechanism of Action
-
Recognition: The probe binds to the protein pocket. The "orthogonal" bromine handle can engage in halogen bonding or fill hydrophobic pockets.
-
Activation: The specific protein environment (often a basic residue or H-bond donor) assists in the departure of the fluoride ion.
-
Exchange: A nucleophilic side chain (Tyr-OH, Lys-NH₂, Ser-OH) attacks the sulfur. The transition state is likely hypervalent (trigonal bipyramidal).
-
Fluoride Ejection: The S-F bond breaks, releasing fluoride (a weak base) and forming a stable sulfonate or sulfonamide linkage.
Selectivity Profile
| Nucleophile | Reactivity w/ Probe | Conditions Required |
| Tyrosine (Phenol) | High | Proximity or Basic pH (> 8.0) |
| Lysine (Amine) | Moderate | Proximity-driven |
| Serine (Alcohol) | Low | Catalytic activation (e.g., catalytic triad) |
| Water | Very Low | Stable in PBS (pH 7.4) for >24h |
Part 3: Experimental Protocols
Synthesis Protocol: The "KHF₂" Route
Rationale: The most robust synthesis converts the corresponding sulfonyl chloride to the fluoride using potassium bifluoride (KHF₂). This method is preferred over KF due to the formation of the bifluoride anion [FHF]⁻, which acts as a potent nucleophile while buffering the reaction pH.
Precursor: 2-Bromo-4-cyanobenzene-1-sulfonyl chloride (commercially available or synthesized from 4-amino-3-bromobenzonitrile via diazonium salt).
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Bromo-4-cyanobenzene-1-sulfonyl chloride (1.0 equiv) in a 1:1 mixture of Acetonitrile (MeCN) and Water.
-
Fluorination: Add Potassium Bifluoride (KHF₂, 2.5 equiv) in one portion.
-
Note: Use plasticware or Teflon-coated glassware if possible, though dilute KHF₂ is generally safe for short contact with borosilicate glass.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar than the chloride) or ¹⁹F NMR (appearance of singlet ~ +65 ppm).
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water (2x) and brine (1x).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (though often obtained pure).
Kinetic Profiling (NMR Assay)
Rationale: To quantify electrophilicity, measure the second-order rate constant (
-
Setup: In an NMR tube, dissolve the Sulfonyl Fluoride (10 mM) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in CD₃CN/Phosphate Buffer (D₂O, pH 8.0).
-
Initiation: Add Tyrosine methyl ester (100 mM, 10 equiv).
-
Measurement: Acquire ¹H or ¹⁹F NMR spectra every 5 minutes for 2 hours.
-
Analysis: Plot
vs. time to determine . Derive .
Part 4: Applications in Chemical Biology[3][4][5][6][7]
Workflow: Covalent Fragment Screening
This molecule serves as a "scout" fragment. The bromine atom allows for rapid diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) after the warhead has been validated, or before to create a library.
Caption: The 2-Bromo handle allows the scaffold to be elaborated into a library of probes, transforming the core electrophile into a specific inhibitor.
The "Orthogonal" Handle Advantage
The 2-bromo group is not just a steric blocker; it is a synthetic handle.
-
Pre-SuFEx: It can be coupled to aryl boronic acids to extend the scaffold into a specific binding pocket.
-
Post-SuFEx: In theory, if the probe labels a protein, the bromine remains available for bio-orthogonal functionalization (though challenging on protein), or more commonly, it serves as a distinct mass tag signature in Mass Spectrometry (79Br/81Br isotope pattern).
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Jones, L. H. (2018). Mechanism and Application of the SuFEx Click Reaction for Drug Discovery. Journal of Medicinal Chemistry, 61(22), 9841–9852. [Link]
-
Narayanam, M. K., et al. (2018). Characterization of the Warhead Reactivity of Sulfonyl Fluorides. Chemical Science, 9, 1366-1374. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Bare, G. A. L. (2023).[6] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[3][6] The Journal of Organic Chemistry, 88, 4761–4764.[3][6] [Link]
Sources
- 1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. enamine.net [enamine.net]
- 5. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 6. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
stability of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride in aqueous buffer.
The following is a comprehensive Technical Support Guide for 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride . This content is designed for researchers utilizing this compound in SuFEx click chemistry, covalent fragment screening, or chemical biology applications.
Product Category: SuFEx Electrophiles / Covalent Warheads Target Audience: Medicinal Chemists, Chemical Biologists
Executive Stability Profile
Status: Metastable in Aqueous Buffer
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride is an activated sulfonyl fluoride. Unlike "inert" aliphatic sulfonyl fluorides, the combination of the electron-withdrawing 4-cyano group and the sulfonyl moiety renders the sulfur center highly electrophilic. While the 2-bromo substituent provides steric protection (ortho-effect) that retards immediate hydrolysis compared to unhindered analogs, this compound is not indefinitely stable in aqueous media.
It is designed to react with nucleophiles (Tyr, Lys, His, Ser) in protein pockets.[1][2][3] Consequently, it will eventually react with water (hydrolysis) if left in buffer for extended periods, converting to the corresponding sulfonic acid (non-reactive).
Stability Summary Matrix
| Condition | Stability Rating | Estimated Half-Life ( | Recommendation |
| Solid State (-20°C) | High | > 12 Months | Store under inert gas (Ar/N2). Protect from moisture.[4] |
| Organic Solvent (DMSO, MeCN) | High | Weeks - Months | Use anhydrous solvents. Avoid nucleophilic solvents (e.g., MeOH). |
| Acidic Buffer (pH 4.0 - 6.0) | High | Days | Ideal for quenching or intermediate handling. |
| Physiological Buffer (pH 7.4) | Moderate | 6 - 24 Hours* | Prepare immediately before use. Keep on ice. |
| Basic Buffer (pH > 8.0) | Low | < 4 Hours | Critical Risk: Rapid hydrolysis competes with bioconjugation. |
*Note: Exact half-life depends on buffer composition (e.g., Tris vs. Phosphate) and temperature.
Troubleshooting Guide & FAQs
Q1: I observe a mass shift of -2 Da or +18 Da in my LC-MS analysis. What happened?
Diagnosis: You are observing Hydrolysis .
-
Mechanism: The sulfonyl fluoride (-SO
F, MW shift 0) reacts with water to form the sulfonic acid (-SO H). -
Mass Math: The loss of Fluoride (-19 Da) and gain of Hydroxyl (+17 Da) results in a net mass change of -2 Da relative to the parent, or a distinct peak often appearing as +18 Da (water adduct) depending on ionization settings and adduct formation.
-
Solution:
-
Check your buffer pH.[5] If pH > 7.5, lower it to 7.0–7.2.
-
Reduce incubation time.
-
Ensure your DMSO stock is dry (hygroscopic DMSO introduces water).
-
Q2: The compound precipitates upon dilution into PBS. How do I fix this?
Diagnosis: Solubility Limit / Aggregation. The 2-bromo and 4-cyano groups make the aromatic core highly hydrophobic.
-
Solution:
-
Cosolvent: Maintain a final DMSO concentration of 1–5% in the assay buffer.
-
Carrier: Use a detergent (e.g., 0.01% Tween-20 or Triton X-100) to stabilize the colloid.
-
Step-down Dilution: Do not dilute 100 mM stock directly to 10 µM aqueous. Dilute 100 mM
1 mM (in DMSO), then 1 mM 10 µM (in buffer).
-
Q3: Can I use Tris or Glycine buffers?
Diagnosis: Buffer Interference.
-
Technical Insight: While sulfonyl fluorides are more chemoselective than sulfonyl chlorides, they can react with primary amines (Tris, Glycine) at high concentrations or elevated pH over long durations.
-
Solution: Use non-nucleophilic buffers: HEPES, MOPS, or PBS . If Tris is required, keep pH < 7.5 and minimize incubation time.
Q4: Why is the reaction yield low with my target protein?
Diagnosis: Kinetic Competition (Hydrolysis vs. Labeling). The "Warhead Paradox": You need high pH to activate the protein nucleophile (e.g., Tyrosine phenol pKa ~10), but high pH destroys the probe.
-
Solution:
-
The "Goldilocks" pH: Use pH 7.8 – 8.0. This is the sweet spot where SuFEx is fast enough to outcompete hydrolysis.
-
SuFEx Catalysis: Do not rely on pH alone. Add a catalyst like DABCO or specific protein microenvironments that stabilize the transition state.
-
Visualized Degradation Pathway
The following diagram illustrates the primary degradation pathway (Hydrolysis) and the desired bioconjugation pathway.
Caption: Kinetic competition between hydrolytic degradation (red) and desired SuFEx protein conjugation (green).
Standard Operating Procedure (SOP): Stability Assay
To validate the stability of your specific batch in your specific buffer, perform this LC-MS kinetic assay.
Materials
-
Compound Stock: 10 mM in anhydrous DMSO.
-
Test Buffer: PBS pH 7.4 (or your assay buffer).
-
Internal Standard (IS): Caffeine or Indomethacin (non-reactive).
-
Quench Solution: 50% Acetonitrile + 0.1% Formic Acid.
Protocol Steps
-
Preparation: Prepare 1 mL of Test Buffer containing 10 µM Internal Standard.
-
Initiation: Spike Compound Stock into Test Buffer to a final concentration of 50 µM (0.5% DMSO final). Vortex for 5 seconds.
-
Sampling (T=0): Immediately transfer 100 µL to an LC vial containing 100 µL Quench Solution.
-
Incubation: Incubate the remaining solution at 25°C (or 37°C).
-
Timepoints: Remove 100 µL aliquots at 1h, 4h, 8h, 12h, and 24h. Quench immediately as in Step 3.
-
Analysis: Analyze via LC-MS/MS or HPLC-UV (254 nm).
-
Monitor Parent Peak (Active).
-
Monitor Hydrolysis Peak (Parent Mass - 2 Da or distinct RT).
-
-
Calculation: Plot
vs. Time. The slope gives .
Decision Logic for Buffer Selection
Use this logic flow to select the optimal buffer conditions for your experiment.
Caption: Buffer selection logic based on the nucleophile target, balancing reactivity with hydrolytic stability.
References
-
Narayanan, A., & Jones, L. H. (2015).[6] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014).[7][8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][9][7][8] Angewandte Chemie International Edition, 53(36), 9430-9448.[8] Link
-
Mukherjee, H., et al. (2024).[10] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Link
-
Ziemba, J., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals, 16(4), 512. Link
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-BROMO-4-FLUOROBENZENESULFONYL CHLORIDE CAS#: 351003-45-7 [amp.chemicalbook.com]
- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 9. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of Substituted Aryl Sulfonyl Fluorides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted aryl sulfonyl fluorides. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to overcome common hurdles and successfully employ these versatile reagents in your research.
Introduction: The Duality of Reactivity and Stability
Substituted aryl sulfonyl fluorides have emerged as powerful tools in covalent drug discovery, chemical biology, and as connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3][4][5] Their appeal lies in a unique balance: the S-F bond is significantly more stable than the S-Cl bond in analogous sulfonyl chlorides, offering resistance to hydrolysis and reduction.[6][7][8] This stability, however, is coupled with a "tunable" electrophilicity that allows for selective reactions with a range of nucleophiles, including the side chains of lysine, tyrosine, serine, and histidine residues in proteins.[2][9]
This guide will address the common challenges encountered during the synthesis, handling, and application of these valuable compounds.
Section 1: Troubleshooting Guide for Synthesis and Purification
The synthesis of substituted aryl sulfonyl fluorides can be fraught with challenges, from incomplete reactions to the formation of stubborn impurities. This section provides a systematic approach to troubleshooting common synthetic issues.
Diagram: Synthetic Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis and purification issues.
Question: My synthesis of an aryl sulfonyl fluoride from the corresponding sulfonyl chloride is low-yielding. What are the likely causes and how can I improve it?
Answer: This is a common issue often rooted in the choice of fluorinating agent and reaction conditions.
-
The "Why": The conversion of a sulfonyl chloride to a sulfonyl fluoride is a nucleophilic substitution reaction. The efficiency of this reaction depends on the nucleophilicity of the fluoride source and the solubility of the reagents. Common fluoride sources like potassium fluoride (KF) can have low solubility in organic solvents, leading to slow and incomplete reactions.
-
Troubleshooting Steps:
-
Enhance Fluoride Nucleophilicity:
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst like 18-crown-6 can significantly improve the solubility and nucleophilicity of KF in aprotic solvents like acetonitrile.[10]
-
Potassium Bifluoride (KHF2): This reagent is often more effective than KF, particularly in biphasic systems.[6][10][11] It is proposed that the bifluoride anion (FHF-) delivers a more nucleophilic fluoride at the interface of the organic and aqueous phases.[10][11]
-
-
Solvent Choice: Ensure your solvent is anhydrous. Any moisture can lead to the hydrolysis of the starting sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards fluorination under these conditions.
-
Reaction Temperature: While many protocols are performed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes drive the reaction to completion. However, be cautious, as higher temperatures can promote side reactions.
-
Alternative Starting Materials: If the sulfonyl chloride is unstable, consider synthesizing the sulfonyl fluoride from a more stable precursor like a sulfonic acid or a thiol.[10][11][12]
-
Question: I am observing the formation of the corresponding sulfonic acid as a major byproduct. How can I prevent this?
Answer: The presence of sulfonic acid is a clear indication of hydrolysis.
-
The "Why": Both aryl sulfonyl chlorides and, to a lesser extent, aryl sulfonyl fluorides can be hydrolyzed by water.[8] This is particularly problematic with electron-deficient aryl systems, which are more susceptible to nucleophilic attack.
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: Dry your solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or properly stored reagents. Some reagents can be hygroscopic.
-
"On-Water" Biphasic Reactions: Counterintuitively, using a biphasic system with a saturated aqueous solution of KHF2 can be highly effective.[1] This method often minimizes hydrolysis of the sulfonyl fluoride product.[6]
-
Question: During purification by column chromatography on silica gel, my aryl sulfonyl fluoride seems to be decomposing. What is happening and what are my alternatives?
Answer: Decomposition on silica gel is a known issue for certain activated or sensitive sulfonyl fluorides.
-
The "Why": Silica gel is acidic and has a high surface area, which can catalyze the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid. This is especially true for sulfonyl fluorides bearing strong electron-withdrawing groups.
-
Troubleshooting and Alternatives:
-
Neutralize the Silica Gel: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent, then evaporating the solvent before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar eluent system to speed up elution.
-
Non-Chromatographic Methods:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids decomposition on a stationary phase.
-
Liquid-Liquid Extraction: A carefully designed series of extractions can often remove many impurities.
-
-
Section 2: FAQs on Handling, Stability, and Reactivity
This section addresses common questions regarding the practical aspects of working with substituted aryl sulfonyl fluorides.
Question: What are the essential safety precautions when handling aryl sulfonyl fluorides?
Answer: Aryl sulfonyl fluorides should be handled with care due to their potential toxicity and corrosivity.[13]
-
Primary Hazards:
-
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice, but check compatibility), a lab coat, and chemical splash goggles.[15][16] A face shield is recommended when handling larger quantities.[16][17]
-
Ventilation: Work in a well-ventilated chemical fume hood.[15][16][17]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[15] Have calcium gluconate gel available as a first aid measure for potential HF exposure, and ensure you are trained in its use.
-
Question: How should I store my substituted aryl sulfonyl fluorides?
Answer: Proper storage is crucial to maintain the integrity of these reagents.
-
Storage Conditions:
Question: My SuFEx reaction with an amine nucleophile is not proceeding. What factors should I consider?
Answer: The success of a SuFEx reaction is highly dependent on the electronic nature of the aryl sulfonyl fluoride and the nucleophilicity of the amine, as well as the reaction conditions.
-
The "Why": The S-F bond is strong and requires activation for cleavage.[7] For an amine to react, it must be sufficiently nucleophilic to attack the electrophilic sulfur center. Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur, making it more reactive. Conversely, electron-donating groups decrease reactivity.
-
Troubleshooting Steps:
-
Increase Nucleophilicity: The reaction often requires a base to deprotonate the amine or to act as a catalyst.
-
Increase Electrophilicity: If you have the flexibility, choose an aryl sulfonyl fluoride with electron-withdrawing substituents.
-
Solvent and Temperature: Aprotic polar solvents like acetonitrile or DMF are often good choices. Heating the reaction can increase the rate, but monitor for decomposition.
-
Alternative Reaction Pathways: Be aware that with certain substrates, such as 3-aryloxetane sulfonyl fluorides, an alternative defluorosulfonylative reaction can occur with amines instead of the expected SuFEx reaction.[19]
-
Diagram: Factors Influencing SuFEx Reactivity
Caption: Key factors that influence the rate of SuFEx reactions.
Question: I am using an aryl sulfonyl fluoride as a covalent probe for a protein. How does the substitution pattern on the aryl ring affect its reactivity and stability?
Answer: The substitution pattern is a critical design element that modulates both the intrinsic reactivity of the sulfonyl fluoride and its metabolic stability.
-
Electronic Effects on Reactivity: As mentioned, electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to a faster reaction with nucleophilic amino acid residues. Electron-donating groups have the opposite effect. This allows for the fine-tuning of the probe's reactivity.
-
Steric and Electronic Effects on Stability:
-
Metabolic Stability: A significant challenge for in vivo applications is the metabolic instability of the S-F bond.[1][20][21]
-
Improving Stability: Studies have shown that both electronic and steric factors influence metabolic stability.[20][21][22] For instance, 2,4,6-trisubstituted aryl sulfonyl fluorides have demonstrated higher in vitro metabolic stability.[20][21][22] The steric hindrance around the sulfonyl fluoride moiety likely protects it from enzymatic degradation.
-
Aqueous Stability: While generally stable, some aryl sulfonyl fluorides, particularly those with certain substitution patterns, can have limited stability in aqueous buffers at physiological pH.[23] It is crucial to experimentally determine the stability of your specific compound under the conditions of your assay.
-
Table: Impact of Aryl Substituents on Sulfonyl Fluoride Properties
| Substituent Type | Position | Effect on Reactivity with Nucleophiles | Effect on Metabolic Stability | Rationale |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | para, ortho | Increases | Generally Decreases | Increases electrophilicity of sulfur, making it more susceptible to both desired and undesired (metabolic) nucleophilic attack. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | para, ortho | Decreases | Generally Increases | Decreases electrophilicity of sulfur, slowing down reactions with nucleophiles. |
| Sterically Bulky (e.g., -tBu, ortho-substituents) | ortho | Decreases | Significantly Increases | Hinders the approach of nucleophiles, including metabolic enzymes, to the sulfur center.[20][21] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Aryl Sulfonyl Fluoride from an Aryl Sulfonyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagents and Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the aryl sulfonyl chloride (1.0 equiv).
-
Add anhydrous acetonitrile (dissolving the sulfonyl chloride).
-
Add potassium fluoride (KF, 3.0 equiv) and 18-crown-6 (0.1 equiv).
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove excess KF.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Characterization of a Substituted Aryl Sulfonyl Fluoride
Accurate characterization is essential to confirm the identity and purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). These spectra will confirm the structure of the aryl backbone.
-
¹⁹F NMR: This is a crucial technique to confirm the presence of the S-F bond. Aryl sulfonyl fluorides typically show a singlet or a multiplet (if coupled to other fluorine atoms) in a characteristic region of the ¹⁹F NMR spectrum.
-
-
Infrared (IR) Spectroscopy:
-
Look for strong characteristic absorption bands for the S=O stretches, typically in the range of 1410-1380 cm⁻¹ (asymmetric) and 1210-1180 cm⁻¹ (symmetric).
-
-
Mass Spectrometry (MS):
-
Use a soft ionization technique like electrospray ionization (ESI) to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
References
-
Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
Rojas, J., & Bull, J. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. Available at: [Link]
-
Safety Data Sheet: Phenylmethyl sulphonyl fluoride - Carl ROTH. (n.d.). Available at: [Link]
-
Aulic, S., et al. (2018). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. bioRxiv. Available at: [Link]
-
Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 14(25), 6649-6661. Available at: [Link]
-
Mukherjee, H., et al. (2022). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 65(2), 1195-1212. Available at: [Link]
-
King, A. T., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Molecular Pharmaceutics, 20(2), 1031-1040. Available at: [Link]
-
King, A. T., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1031-1040. Available at: [Link]
-
Chen, L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 764-797. Available at: [Link]
-
Sharpless, K. B., et al. (2017). Sulfur fluoride exchange. Angewandte Chemie International Edition, 56(30), 8870-8885. Available at: [Link]
-
Ball, N. D., et al. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(4), 2024-2033. Available at: [Link]
-
am Ende, C. W., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1369-1398. Available at: [Link]
-
Britton, J., et al. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. Available at: [Link]
-
Examples of functionalized arylsulfonyl fluorides as activity-based probes. - ResearchGate. Available at: [Link]
-
Bull, J. A., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(4), 252-270. Available at: [Link]
-
Exploration of reactivity of Ar-SOF3 with amines. Reaction conditions:... - ResearchGate. Available at: [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. | Semantic Scholar. Available at: [Link]
-
Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]
-
am Ende, C. W., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1369-1398. Available at: [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Beilstein Journal of Organic Chemistry, 17, 764-797. Available at: [Link]
-
Substrate scope for aryl sulfonyl fluoride synthesis. [a] Reaction conditions - ResearchGate. Available at: [Link]
-
Cornella, J., et al. (2022). (Hetero)aryl-SVI Fluorides: Synthetic Development and Opportunities. Angewandte Chemie International Edition, 61(10), e202113303. Available at: [Link]
-
(A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate. Available at: [Link]
-
Liu, Z., et al. (2019). Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. Current Protocols in Chemical Biology, 11(2), e63. Available at: [Link]
-
Ascertaining the suitability of aryl sulfonyl fluorides for [18F]radiochemistry applications: a systematic investigation using microfluidics. | Semantic Scholar. Available at: [Link]
-
Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4844-4852. Available at: [Link]
-
(PDF) Synthetic Routes to Arylsulfonyl Fluorides - ResearchGate. Available at: [Link]
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity - ResearchGate. Available at: [Link]
-
Kice, J. L., & Kasmandel, J. P. (1982). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 47(14), 2813-2817. Available at: [Link]
-
SuFEx Handle Fragment Library - Otava Chemicals. Available at: [Link]
-
am Ende, C. W., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(16), 4992-4996. Available at: [Link]
-
Al-Faiyz, Y. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1761. Available at: [Link]
-
Context for the development of the SMC reaction of aryl sulfonyl fluorides. - ResearchGate. Available at: [Link]
-
Kice, J. L., & Lunney, E. A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry, 40(14), 2125-2127. Available at: [Link]
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. SuFEx Handle Fragment Library [otavachemicals.com]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl Fluorides - Enamine [enamine.net]
- 10. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 11. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. carlroth.com [carlroth.com]
- 15. nj.gov [nj.gov]
- 16. cn.haihangindustry.com [cn.haihangindustry.com]
- 17. echemi.com [echemi.com]
- 18. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 19. communities.springernature.com [communities.springernature.com]
- 20. researchers.mq.edu.au [researchers.mq.edu.au]
- 21. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low labeling efficiency with sulfonyl fluoride probes
Topic: Troubleshooting Low Labeling Efficiency in SuFEx Chemical Biology
Executive Summary: The "Context-Dependent" Reality
Unlike "blind" alkylating agents (e.g., iodoacetamide) that indiscriminately attack any accessible cysteine, Sulfonyl Fluoride (SF) probes are context-dependent electrophiles . They generally do not react with free amino acids in solution at physiological pH. Instead, they require molecular recognition (binding affinity) to position the warhead near a nucleophile (Tyr, Lys, Ser, His) within a specific protein microenvironment.
If you are experiencing low labeling efficiency, the issue is rarely just "bad chemistry." It is usually a disconnect between Binding Affinity (
The Mechanism (Visualization)
Understanding the reaction coordinate is critical for troubleshooting. The Sulfur(VI) Fluoride Exchange (SuFEx) mechanism on proteins typically relies on a specific microenvironment to lower the pKa of the target residue (often Tyrosine).
Figure 1: The SuFEx reaction pathway. Note that the "Non-Covalent Complex" step is the rate-limiting driver for most specific SF probes.
Diagnostic Troubleshooting Guide
Phase 1: The "Silent Signal" (No Labeling Observed)
Q: I see no labeling on Western Blot or Gel Fluorescence. Is my probe dead? A: SF probes are remarkably stable in aqueous buffer compared to sulfonyl chlorides. If you see zero signal, the issue is likely pH or Binding Affinity , not hydrolysis.
| Potential Root Cause | The "Why" (Mechanistic Insight) | Diagnostic Experiment |
| pH Mismatch | Tyrosine pKa is ~10. SF labeling often requires a proximal basic residue (e.g., Lys, His) to deprotonate Tyr. If your buffer is pH < 7.0, the nucleophile is protonated and inert. | pH Titration: Run labeling reactions at pH 7.0, 7.5, 8.0, and 8.5. (See Protocol A). |
| Low Affinity ( | SF is a "slow" warhead. It relies on the probe staying in the pocket long enough (high residence time) to react. If | Competition Assay: Pre-incubate with the parent non-covalent ligand. If it doesn't compete, your probe likely doesn't bind. |
| Buffer Interference | While SF is less sensitive to amines than NHS esters, high concentrations of Tris or active site competitors can reduce efficiency. | Buffer Swap: Switch to 50 mM HEPES or PBS (pH 7.8). |
Phase 2: Low Efficiency (Weak Signal)
Q: I see a band, but it's very faint (<10% occupancy). How do I drive it to completion? A: You are likely fighting the equilibrium between "Binding" and "Bounce-off."
-
Increase Incubation Time: Unlike Acrylamides (fast), SuFEx can be slow. Extend incubation from 1 hour to 4–12 hours .
-
Temperature Shift: Do NOT heat to denaturing temps (>60°C). However, shifting from 4°C to 37°C often significantly increases the rate of the transition state formation without unfolding the protein.
-
Concentration: Ensure Probe Concentration is
. If is unknown, screen 1 µM, 10 µM, and 50 µM.
Phase 3: Mass Spectrometry Issues
Q: I see fluorescence on a gel, but I can't find the modification in LC-MS/MS. A: SF modifications can be "invisible" to standard search algorithms if parameters are wrong.
-
Mass Shift: The modification is the addition of the probe mass minus Fluoride (HF loss).
-
(Loss of HF) or
(Loss of F only, rare). -
Correction: Strictly speaking, the sulfur attaches to the nucleophile (O, N), and F leaves. The mass added to the protein is
.
-
(Loss of HF) or
-
Neutral Loss: Sulfonate linkages can be labile in the gas phase (collision-induced dissociation), causing the modification to fall off before detection. Use ETD (Electron Transfer Dissociation) if available, or lower collision energy.
Standardized Optimization Protocol
Use this protocol to benchmark your probe's efficiency.
Reagents:
-
Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Buffer B: 50 mM HEPES, 150 mM NaCl, pH 8.0.
-
Stock Probe: 10 mM in DMSO (Avoid freeze-thaw cycles).
Workflow:
-
Preparation: Dilute protein to 1 mg/mL (approx 20–50 µM).
-
Titration Matrix: Set up 6 tubes:
-
Tubes 1-3: Buffer A (pH 7.4) with Probe at 1 µM, 10 µM, 50 µM.
-
Tubes 4-6: Buffer B (pH 8.0) with Probe at 1 µM, 10 µM, 50 µM.
-
-
Incubation: Incubate at 37°C for 2 hours .
-
Quenching: Add 5x Laemmli buffer (containing
-mercaptoethanol) and boil for 5 mins immediately.-
Note: Boiling stops the reaction. Do not rely on just adding solvent.
-
-
Readout:
-
Gel: Coomassie (total protein) vs. Fluorescent scan (if probe is tagged).[1]
-
Western: Streptavidin-HRP (if biotinylated).
-
Decision Tree for Troubleshooting
Figure 2: Logical flow for diagnosing SF probe inefficiency.
Frequently Asked Questions (FAQs)
Q: Can I use Tris buffer with Sulfonyl Fluorides? A: Yes, but with caution. Unlike NHS esters which react instantly with primary amines (Tris), SF probes are much slower and more selective. However, at high pH (>8.0) and long incubation times, SF can react with Tris. Recommendation: Use HEPES or PBS to eliminate this variable during troubleshooting.
Q: My probe precipitates when added to the protein. What do I do? A: SF probes are often hydrophobic.
-
Ensure final DMSO concentration is < 5% (ideally 1-2%).
-
Add the probe to the buffer while vortexing to prevent local high concentrations.
-
If solubility persists as an issue, lower the probe concentration and extend time (Time-Concentration trade-off).
Q: Does SF only label Tyrosine? A: No. While Tyrosine is the "privileged" target in many SuFEx applications (e.g., DcpS, GSTs), SF can also label Lysine (especially in hydrophobic pockets), Serine (catalytic triads), and Histidine . The specificity is dictated by the binding pocket geometry, not just the chemistry [1].
Q: How do I store my SF probe stock? A: Store as a 10–50 mM stock in anhydrous DMSO at -80°C. Avoid repeated freeze-thaw cycles, as moisture introduction will slowly hydrolyze the fluoride to a sulfonate (R-SO3-), which is completely unreactive [2].
References
-
Narayanan, A., & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[3] Link
-
Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemistry, 12, 229–237. Link
-
Guaragnella, N., et al. (2013).[4] Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548.[4] Link
Sources
Technical Support Center: Purification of 2-Bromo-4-cyanobenzene-1-sulfonyl Fluoride (BCBSF) Protein Adducts
Welcome to the Advanced Applications Support Center. Topic: Covalent Fragment Screening & SuFEx Adduct Purification Ticket Focus: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCBSF)
Executive Summary
You are working with a SuFEx (Sulfur-Fluoride Exchange) probe.[1][2][3][4] Unlike standard amine-reactive reagents (e.g., NHS-esters), BCBSF is a "context-dependent" electrophile. It targets nucleophiles (Tyrosine, Lysine, Serine, Histidine) only when the local protein microenvironment activates the fluoride leaving group [1].
The specific moiety (2-Bromo-4-cyanophenyl) adds significant hydrophobicity and a distinct mass shift (+260-262 Da, depending on Br isotope). This guide addresses the critical challenge: separating the covalently modified protein (adduct) from the unmodified species.
Module 1: Reaction Optimization (Pre-Purification)
You cannot purify what you do not generate. Most "purification" failures are actually reaction failures.
Issue: "I see heavy precipitation immediately upon adding the probe."
Diagnosis: The BCBSF probe is highly hydrophobic. Adding it rapidly to an aqueous protein buffer causes it to crash out before it can react. Solution:
-
Solvent Compatibility: Dissolve BCBSF in 100% DMSO to a 100 mM stock.
-
Stepwise Addition: Do not add the probe in one bolus. Add it in 2-3 aliquots with gentle vortexing.
-
Final Organic Load: Ensure final DMSO concentration is <5% (v/v). If your protein is sensitive, use <2%.
-
Co-solvent: If precipitation persists, add 5-10% Glycerol or 0.05% Tween-20 to the reaction buffer to solubilize the transient hydrophobic state.
Issue: "Mass Spec shows <10% labeling efficiency."
Diagnosis: SuFEx chemistry is pH-sensitive. The fluoride leaving group requires a specific pH window to balance nucleophile activation vs. probe hydrolysis. Solution:
-
Targeting Lysine: Adjust pH to 8.0 – 8.5 . (Lysine pKa is ~10.5; you need the unprotonated amine).
-
Targeting Tyrosine: Adjust pH to 7.5 – 8.0 . (Tyrosine pKa is ~10, but the local environment often lowers this in binding pockets).
-
Buffer Choice: Avoid Tris or Glycine (primary amines compete).[5] Use HEPES or Phosphate buffers.[6]
Module 2: The Purification Workflow
This workflow assumes you need to isolate the mono-labeled adduct from unlabeled protein and excess probe.
Figure 1: Standard workflow for isolating covalent protein adducts. Step 2 is the critical discrimination point.
Module 3: Detailed Separation Protocols
Method A: Hydrophobic Interaction Chromatography (HIC) – Recommended
Why this works: The BCBSF molecule contains a bromine atom and a phenyl ring, making the labeled protein significantly more hydrophobic than the native protein. HIC exploits this difference better than any other method [2].
| Parameter | Setting / Recommendation |
| Column | Phenyl Sepharose HP or Butyl Sepharose HP (High Performance) |
| Buffer A (Binding) | 50 mM Phosphate, 1.5 M Ammonium Sulfate , pH 7.0 |
| Buffer B (Elution) | 50 mM Phosphate, 0 M Ammonium Sulfate , pH 7.0 |
| Gradient | Linear gradient: 0% to 100% B over 20 Column Volumes (CV) |
| Expected Result | Unlabeled protein elutes early (low hydrophobicity). BCBSF-Adduct elutes later (high hydrophobicity). |
Troubleshooting HIC:
-
Resolution is poor: Switch to a more hydrophobic resin (e.g., from Phenyl to Octyl) or decrease the gradient slope.
-
Protein precipitates on column: The 1.5 M salt is too high. Lower the starting salt concentration to 1.0 M or 0.8 M Ammonium Sulfate.
Method B: Anion Exchange Chromatography (AEX)
Why this works: If BCBSF reacts with a surface Lysine, the protein loses a +1 charge (positive amine becomes neutral sulfonamide). This lowers the pI, causing the adduct to bind tighter to an anion exchange column.
| Parameter | Setting / Recommendation |
| Column | Mono Q or Source 15Q (Strong Anion Exchanger) |
| Buffer A | 20 mM Tris or HEPES, pH 8.0 (Low salt) |
| Buffer B | 20 mM Tris or HEPES, pH 8.0 + 1.0 M NaCl |
| Gradient | Shallow gradient: 0% to 30% B over 40 CV |
| Expected Result | Unlabeled protein elutes first. BCBSF-Adduct (more acidic) elutes second. |
Module 4: Quality Control & Validation
Crucial Step: You must verify the adduct number (mono vs. di-labeled) using Intact Protein LC-MS.
Data Interpretation Table:
| Observed Mass Shift (Δ) | Interpretation | Action |
|---|---|---|
| +0 Da | No Reaction | Check pH; Increase probe concentration; Check if probe hydrolyzed. |
| +260/262 Da | Target Mono-Adduct | Success. Pool these fractions. (Doublet due to 79Br/81Br isotopes). |
| +520 Da | Di-labeled Adduct | Non-specific labeling. Reduce reaction time or probe equivalents. |
| +240 Da | Hydrolyzed Adduct | Loss of HF? Rare. Usually indicates nitrile hydrolysis (unlikely). |
Pro Tip: The Bromine (Br) atom provides a unique isotopic pattern (approx 1:1 ratio of 79Br and 81Br). Look for this "doublet" signature in your mass spectrum to confirm the adduct is real and not a system artifact [3].
Frequently Asked Questions (FAQ)
Q1: Can I use Size Exclusion Chromatography (SEC) to separate the labeled protein? A: No. The mass shift (+260 Da) is negligible compared to the protein mass (e.g., 50,000 Da). SEC cannot resolve this difference. SEC is only useful for removing free unreacted probe or protein aggregates.
Q2: My protein is unstable in Ammonium Sulfate (HIC). What now? A: Use Reverse Phase Chromatography (RPC) with a C4 column if your protein can withstand acidic conditions (0.1% TFA) and organic solvents (Acetonitrile). If the protein must remain native, stick to Ion Exchange (Method B) but use a very shallow gradient (0.5% B increase per minute).
Q3: The "Cyano" group—should I worry about it reacting? A: Under standard purification conditions (pH 6-8, 4°C), the nitrile (cyano) group is inert. It requires harsh acid/base or specific catalysis to hydrolyze to an amide. However, it serves as a useful "handle" for future medicinal chemistry (e.g., reduction to an amine).
Q4: How do I store the purified adduct? A: Flash freeze in aliquots with 10% glycerol at -80°C. Avoid repeated freeze-thaw cycles. The sulfonamide/sulfonate bond formed by SuFEx is highly stable and resistant to hydrolysis, unlike maleimide-thiol adducts which can undergo retro-Michael addition [4].
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic tree for common BCBSF experimental failures.
References
-
Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Cytiva. (2023). Hydrophobic Interaction Chromatography: Principles and Methods. Cytiva Handbooks. Link
-
Jones, L. H. (2018). Sulfonyl fluorides in chemical biology and drug discovery. MedChemComm, 9, 1458-1466. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.[1] Link
Sources
- 1. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of Proteins Modified by 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF)
Welcome to the technical support center for the mass spectrometry analysis of proteins covalently modified by 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to BCnSF as a Covalent Probe
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF) is an electrophilic probe used for the covalent modification of proteins. Like other sulfonyl fluorides (SFs), it can react with nucleophilic amino acid residues, making it a valuable tool in chemical biology and proteomics for applications such as activity-based protein profiling (ABPP) and target identification.[1][2] The reactivity of sulfonyl fluorides allows them to target not only highly reactive serines in enzyme active sites but also other residues like tyrosine, lysine, histidine, and threonine, depending on the specific protein microenvironment.[1][2][3] This guide will walk you through the intricacies of using BCnSF and analyzing the resulting modifications by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What amino acid residues does 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF) react with?
A1: BCnSF, like other aryl sulfonyl fluorides, is known to react with a range of nucleophilic amino acid residues. While serine is a common target, especially within the active sites of serine proteases, studies with various sulfonyl fluoride probes have demonstrated reactivity with tyrosine, lysine, histidine, and threonine.[1][2][3] The specific residues modified on your protein of interest will be influenced by their accessibility and the local chemical environment within the protein structure, which can enhance the nucleophilicity of a particular side chain.[4]
Q2: What is the mass shift I should expect upon modification of a peptide with BCnSF?
A2: To calculate the mass shift, you need to consider the mass of the BCnSF molecule that is added to the amino acid residue, minus the mass of the atoms that are lost during the reaction (the fluorine from BCnSF and a hydrogen from the amino acid side chain).
-
Molecular Formula of BCnSF: C₇H₃BrFNO₂S
-
Monoisotopic Mass of BCnSF: 249.9097 u
-
Atoms lost: F (18.9984 u) and H (1.0078 u)
-
Mass of adduct: Mass of BCnSF - Mass of F = 249.9097 - 18.9984 = 230.9113 u
-
Mass shift observed in MS: Mass of adduct - Mass of H = 230.9113 - 1.0078 = 229.9035 u
Therefore, you should look for a mass increase of 229.9035 Da on your modified peptides.
Q3: What are the primary applications of using BCnSF in my research?
A3: BCnSF can be used in a variety of applications, including:
-
Activity-Based Protein Profiling (ABPP): To identify and characterize the activity of enzymes in complex biological samples.[5]
-
Target Identification and Validation: To covalently label and subsequently identify the protein targets of a small molecule of interest.[1]
-
Binding Site Mapping: To pinpoint the specific amino acid residues involved in ligand binding or protein-protein interactions.[4]
-
Covalent Inhibitor Development: As a warhead for designing targeted covalent inhibitors.[1]
Q4: How stable is BCnSF in aqueous solutions?
A4: While sulfonyl fluorides are generally more stable in aqueous solutions than other electrophiles like sulfonyl chlorides, they can still undergo hydrolysis.[6] The rate of hydrolysis is dependent on factors like pH and temperature. It is recommended to prepare stock solutions of BCnSF in an anhydrous organic solvent like DMSO and add it to your aqueous reaction buffer immediately before starting your labeling experiment. Highly reactive sulfonyl fluorides can be unstable in aqueous buffers, so their reactivity should be balanced with stability for optimal protein modification.[6]
Experimental Workflow Overview
The general workflow for a BCnSF labeling experiment followed by mass spectrometry analysis involves several key stages, each with its own set of considerations.
Caption: General workflow for BCnSF labeling and MS analysis.
Troubleshooting Guide
Section 1: Labeling Reaction
Q: I am seeing very low or no modification of my target protein. What could be the issue?
A: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:
| Potential Cause | Explanation | Recommended Solution |
| BCnSF Reagent Degradation | Sulfonyl fluorides can hydrolyze in the presence of water. If your stock solution was prepared in a non-anhydrous solvent or has been stored for a long time, it may have lost its reactivity. | Prepare a fresh stock solution of BCnSF in anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Suboptimal Reaction Conditions | The pH of the reaction buffer can significantly impact the nucleophilicity of amino acid side chains. For example, lysine and tyrosine are more reactive at a pH above their pKa. Reaction time and temperature may also be insufficient. | Optimize the reaction pH. A common starting point is pH 7.4-8.0. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) and test different temperatures (e.g., room temperature, 37°C) to find the optimal conditions for your protein. |
| Low Reagent Concentration | The concentration of BCnSF may be too low to achieve a detectable level of modification, especially if the target residue is not highly reactive. | Perform a concentration-response experiment, titrating BCnSF (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to find a balance between labeling efficiency and non-specific modifications. |
| Protein Conformation/Accessibility | The target residue may be buried within the protein structure and inaccessible to the solvent and, therefore, to BCnSF. | If you are working with a purified protein, consider adding a mild denaturant (e.g., low concentration of urea or guanidine HCl) to partially unfold the protein and increase accessibility. However, be aware that this will likely lead to less specific labeling.[7] |
| Presence of Competing Nucleophiles | High concentrations of other nucleophilic molecules in your buffer (e.g., Tris, DTT, β-mercaptoethanol) can react with and consume the BCnSF. | Use a non-nucleophilic buffer such as HEPES or PBS. Ensure that any reducing agents used in earlier steps are removed before adding BCnSF. |
Q: I am observing a very high degree of modification, and my protein is precipitating out of solution. What should I do?
A: This indicates that the labeling reaction is too harsh, leading to extensive modification, protein unfolding, and aggregation.
| Potential Cause | Explanation | Recommended Solution |
| Excessive BCnSF Concentration | A high concentration of the labeling reagent can lead to modification of numerous surface-accessible residues, altering the protein's biophysical properties and causing it to precipitate. | Reduce the concentration of BCnSF significantly. Start with a lower concentration and titrate upwards to find the optimal level of modification. |
| Prolonged Reaction Time | Leaving the reaction to proceed for too long can also result in over-labeling. | Shorten the incubation time. Analyze samples at earlier time points to determine when sufficient labeling has occurred without causing precipitation. |
| Inappropriate Buffer Conditions | The buffer pH or ionic strength might be contributing to protein instability upon modification. | Ensure your buffer conditions are optimal for your protein's stability. You may need to screen different buffers or adjust the salt concentration. |
Section 2: Sample Preparation for Mass Spectrometry
Q: My mass spectrometry data is of poor quality, with low signal intensity and few peptide identifications.
A: Poor data quality is often due to contaminants in the sample that interfere with the LC-MS/MS analysis.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Detergents | Detergents are often used for protein extraction and solubilization but can suppress ionization in the mass spectrometer.[8][9] | If detergents were used, they must be removed. Methods include in-gel digestion, filter-aided sample preparation (FASP), or precipitation/resuspension protocols.[9] |
| High Salt Concentration | Salts can form adducts with peptides and suppress their ionization.[10] | Ensure that your final peptide sample is desalted using a C18 StageTip, ZipTip, or a similar reverse-phase cleanup method before MS analysis.[11] |
| Incomplete Removal of Excess BCnSF | The unreacted BCnSF and its hydrolysis products can interfere with the analysis. | After the labeling reaction, quench it with a nucleophilic scavenger like a high concentration of Tris or lysine. Then, remove the excess reagent and byproducts by dialysis, spin filtration, or protein precipitation before proceeding to digestion. |
| Inefficient Protein Digestion | If the protein is not fully digested, you will have a lower yield of peptides for analysis. The covalent modification can sometimes hinder cleavage by proteases like trypsin. | Ensure your digestion protocol is optimized. This includes using a sufficient amount of high-quality protease (e.g., trypsin), an appropriate buffer (e.g., ammonium bicarbonate), and optimal incubation time and temperature.[11] Consider using a combination of proteases to increase sequence coverage. |
Section 3: Data Analysis
Q: I am having trouble identifying the BCnSF-modified peptides in my data.
A: Identifying modified peptides requires specific search parameters in your proteomics software.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Mass Shift in Search Parameters | If the mass of the modification is not correctly specified, the search algorithm will not be able to identify the modified peptides. | In your database search software (e.g., MaxQuant, Proteome Discoverer, Mascot), define a variable modification with a monoisotopic mass shift of +229.9035 Da . |
| Incorrect Amino Acid Specificity | If you restrict the search to only one type of amino acid (e.g., serine), you may miss modifications on other residues. | Set the variable modification to be possible on all potential nucleophilic residues: Serine (S), Threonine (T), Tyrosine (Y), Lysine (K), and Histidine (H). |
| Low Abundance of Modified Peptides | The modified version of a peptide may be of much lower abundance than the unmodified version, making it difficult to select for MS/MS fragmentation. | Consider using an enrichment strategy if the overall modification level is low. This could involve immunoprecipitation with an antibody that recognizes the modification, although this is not straightforward for a small molecule adduct. Alternatively, increasing the amount of sample injected or using a more sensitive mass spectrometer can help. |
| Complex MS/MS Spectra | The fragmentation of modified peptides can be complex, and the search algorithm may struggle to make a confident identification. | Manually inspect the MS/MS spectra of potential modified peptides. Look for the characteristic mass shift on fragment ions (b- and y-ions) that contain the modified residue. High-resolution mass spectrometry is highly beneficial for distinguishing modified from unmodified fragments.[12] |
Protocols
Protocol 1: Covalent Labeling of a Purified Protein with BCnSF
-
Protein Preparation: Prepare your purified protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the protein concentration is appropriate for your downstream analysis (typically 0.1-1 mg/mL).
-
Reagent Preparation: Prepare a 10 mM stock solution of BCnSF in anhydrous DMSO.
-
Labeling Reaction: Add the BCnSF stock solution to the protein solution to achieve the desired final concentration (e.g., 100 µM). It is advisable to test a range of concentrations.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding a final concentration of 1 M Tris-HCl, pH 8.0, or 100 mM lysine.
-
Removal of Excess Reagent: Remove the unreacted BCnSF and quenching agent by buffer exchange using a desalting column or by protein precipitation (e.g., acetone precipitation).
-
Proceed to Digestion: The labeled protein is now ready for proteolytic digestion as per standard protocols.
Protocol 2: In-Solution Digestion for Mass Spectrometry
-
Denaturation and Reduction: Resuspend the labeled protein in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate). Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 50 mM. Incubate in the dark for 30 minutes.
-
Dilution and Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching the Digestion: Acidify the sample with formic acid or TFA to a final concentration of 0.1-1% to stop the digestion.
-
Peptide Cleanup: Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute the peptides in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Analysis: Analyze the desalted peptides by LC-MS/MS.
Visualization of Key Processes
Caption: Covalent modification of a tyrosine residue by BCnSF.
References
- Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
- Sample prepar
- Overview of Post-translational Modification Analysis.
- Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
- The Characterization of Protein Post-Translational Modifications by Mass Spectrometry.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
- Sample preparation for mass spectrometry. Thermo Fisher Scientific.
- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. Source.
- Sample preparation for Mass spectrometric analysis. G-Biosciences.
- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modific
- SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry.
- Covalent Chemical Tools for Profiling Post-Translational Modific
- Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.
- Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC.
- Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online.
- Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Applic
- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
- A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Protein Footprinting – Introduction to Covalent Labeling Technology. NeoProteomics.
- Mass Spectrometry Sample Quantitation Support—Troubleshooting. Thermo Fisher Scientific - DE.
- Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Source.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
- Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glut
- Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.
- Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glut
- Not all sulfonyl fluorides were created equally - some have oxetanes. Source.
- Advances in sulfur fluoride exchange for chemical biology. ChemRxiv.
- Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. DSpace [scholarworks.umass.edu]
- 8. group.brc.hu [group.brc.hu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride
Welcome to the technical support center for 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and troubleshooting of this versatile reagent. Our goal is to ensure the scientific integrity of your experiments by explaining the causality behind procedural choices and offering self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and safe handling of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride.
Q1: What are the key chemical properties of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride that I should be aware of?
A1: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride is a solid organic compound. A key feature of this and other sulfonyl fluorides is the unique balance between stability and reactivity.[1][2] Unlike the more reactive sulfonyl chlorides, the sulfur-fluorine bond in sulfonyl fluorides is remarkably stable, showing resistance to hydrolysis under neutral or acidic conditions, thermolysis, and reduction.[3][4] However, it readily reacts with nucleophiles, making it an excellent reagent for applications like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent probe for targeting amino acid residues such as lysine and tyrosine in proteins.[4][5][6]
Q2: What are the recommended storage conditions for 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride to ensure its stability?
A2: To maintain the integrity and reactivity of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride, proper storage is critical. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Refrigeration is often recommended.[7] The primary reason for these conditions is to protect it from moisture, as sulfonyl fluorides can undergo hydrolysis, especially in the presence of bases.[3] Storing it away from incompatible materials, such as strong oxidizing agents and strong bases, is also crucial to prevent unwanted reactions.[7][9]
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: Due to its corrosive nature, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield to protect against splashes, and a lab coat or other protective clothing.[8][10] All handling of the solid or its solutions should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[7][8]
Q4: What are the primary hazards associated with 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride?
A4: The primary hazard is its corrosive nature; it can cause severe skin burns and eye damage upon direct contact.[7] Inhalation may cause respiratory irritation.[11] In case of fire, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, hydrogen halides, and hydrogen cyanide.[12]
Q5: In which solvents is 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride soluble?
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Reactivity in a Nucleophilic Substitution Reaction
Symptoms:
-
Starting material is recovered unchanged after the reaction.
-
TLC or LC-MS analysis shows no product formation.
Possible Causes & Solutions:
-
Insufficient Nucleophile Activation: The nucleophile may not be sufficiently reactive to attack the sulfonyl fluoride.
-
Solution: If using an amine or alcohol nucleophile, consider adding a non-nucleophilic base to deprotonate it and increase its nucleophilicity.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: Aprotic polar solvents are generally preferred for this type of reaction. Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to hydrolysis of the starting material.
-
-
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to decomposition.
-
Problem 2: Product Degradation or Formation of Multiple Byproducts
Symptoms:
-
The reaction mixture turns dark or changes color unexpectedly.[15]
-
TLC or LC-MS analysis shows multiple spots or peaks, indicating a complex mixture.
Possible Causes & Solutions:
-
Presence of Moisture: Hydrolysis of the sulfonyl fluoride or the product can occur if water is present.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Thermal Decomposition: The compound or the desired product may be unstable at the reaction temperature.
-
Incompatible Reagents: The presence of strong oxidizing agents or strong bases can lead to undesired side reactions.[7][18][19]
-
Solution: Carefully review all reagents in the reaction mixture for potential incompatibilities.
-
Problem 3: Difficulty in Isolating and Purifying the Product
Symptoms:
-
The product is difficult to crystallize.
-
Column chromatography results in poor separation.
Possible Causes & Solutions:
-
Residual Starting Material: If the reaction did not go to completion, the starting material might co-elute with the product.
-
Solution: Optimize the reaction conditions to drive the reaction to completion. Consider a different solvent system for chromatography to improve separation.
-
-
Hydrolysis Byproduct: The corresponding sulfonic acid (from hydrolysis of the sulfonyl fluoride) may be present and can complicate purification.
-
Solution: An aqueous workup with a mild base can help remove the acidic impurity.
-
Experimental Workflow: General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general guideline for reacting 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride with a generic amine nucleophile.
Materials:
-
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., Dioxane, THF, or DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Under an inert atmosphere, add 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (1 equivalent) to the oven-dried round-bottom flask.
-
Dissolution: Add the anhydrous aprotic solvent to dissolve the starting material.
-
Addition of Reagents: Add the amine nucleophile (1.1 equivalents) to the reaction mixture, followed by the non-nucleophilic base (1.5 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (start at room temperature and heat if necessary). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Workflow Diagram
Caption: A step-by-step experimental workflow for a typical nucleophilic substitution reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield in reactions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Refrigerated | Minimizes potential for thermal degradation. |
| Storage Atmosphere | Dry, Inert | Prevents hydrolysis from atmospheric moisture.[9] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | Avoids unwanted and potentially hazardous reactions.[7][18][19] |
| Handling Environment | Chemical Fume Hood | Prevents inhalation of dust or vapors.[7][8] |
References
-
Aberlin, M. E., & Bunton, C. A. (1968). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 33(7), 2825–2828. [Link]
-
Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 75, 153125. [Link]
-
ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]
-
PubMed. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]
-
Nature. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]
-
The Journal of Organic Chemistry. (n.d.). Spontaneous hydrolysis of sulfonyl fluorides. [Link]
-
RSC Publishing. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. [Link]
-
LookChem. (n.d.). 4-(2-bromoacetyl)benzene-1-sulfonyl fluoride. [Link]
-
University of Cambridge. (n.d.). Incompatible chemicals. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. [Link]
-
AIDIC. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. [Link]
-
Fisher Scientific. (2013). 1-Bromo-4-fluorobenzene - Safety Data Sheet. [Link]
-
PubChem. (n.d.). 4-Cyanobenzene-1-sulfonyl fluoride. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
John Straub's lecture notes. (n.d.). Solubility rules. [Link]
-
AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]
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- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
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- 14. CAS 36282-26-5: 2-Bromo-4-fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 17. Research Portal [researchportal.murdoch.edu.au]
- 18. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 19. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
A Senior Application Scientist's Guide to the Characterization of 2-Bromo-4-cyanobenzene-1-sulfonyl Fluoride-Protein Conjugates
Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the expanding field of chemical biology and covalent drug discovery, the precise characterization of protein-ligand conjugates is paramount. This guide provides a comprehensive comparison of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF) as a covalent probe, outlines detailed experimental protocols for characterization, and offers insights into the interpretation of the resulting data.
Introduction: The Rise of Covalent Probes
Covalent chemical probes are indispensable tools for identifying and validating novel drug targets, mapping enzyme binding sites, and creating potent, long-lasting therapeutics.[1][2] Unlike non-covalent inhibitors, these molecules form a stable, irreversible bond with their protein target, enabling a suite of powerful analytical techniques. Among the various "warheads" used, sulfonyl fluorides (SFs) have emerged as a privileged class.[2][3][4][5] They offer a unique balance of aqueous stability and reactivity with a broad range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, not just the more commonly targeted cysteine.[1][2][4] This versatility significantly expands the scope of the "ligandable" proteome.[6]
This guide focuses on a specific, functionalized probe: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF). We will delve into its unique properties and provide a framework for its application and the rigorous characterization of the resulting protein conjugates.
Deep Dive: 2-Bromo-4-cyanobenzene-1-sulfonyl Fluoride (BCnSF)
BCnSF is an aryl sulfonyl fluoride distinguished by its substituted phenyl ring. The electron-withdrawing bromo and cyano groups are expected to modulate the electrophilicity of the sulfur atom, influencing its reactivity profile.
Mechanism of Action
The core reaction is a Sulfur(VI) Fluoride Exchange (SuFEx). A nucleophilic residue on the target protein attacks the electrophilic sulfur atom of the sulfonyl fluoride. This forms a stable sulfonamide or sulfonate ester bond, displacing the fluoride ion as the leaving group.
Caption: Mechanism of covalent modification of a protein nucleophile by BCnSF.
The reactivity of a specific residue is highly context-dependent, often enhanced by proximal basic residues (like histidine or arginine) that can deprotonate the nucleophile, increasing its reactivity.[4][7]
Comparative Analysis: BCnSF vs. Alternative Covalent Warheads
The choice of a covalent warhead is a critical experimental decision. BCnSF and other sulfonyl fluorides occupy a unique chemical space compared to more common electrophiles like acrylamides and chloroacetamides.
| Warhead Class | Primary Target Residue(s) | Reactivity Mechanism | Stability & Selectivity Profile |
| Sulfonyl Fluorides (e.g., BCnSF) | Tyr, Lys, Ser, His, Thr[4][5][8] | Nucleophilic Substitution (SuFEx) | Generally high aqueous stability, less reactive than sulfonyl chlorides.[2][4] Selectivity is highly context-dependent. |
| Acrylamides | Cysteine (Cys)[1][2] | Michael Addition | Highly popular for targeting non-catalytic cysteines. Can have off-target reactivity with other nucleophiles. |
| Chloroacetamides | Cysteine (Cys) | Nucleophilic Substitution (S N 2) | More reactive than acrylamides, which can lead to lower selectivity. |
| Fluorosulfates | Tyrosine (Tyr) | Nucleophilic Substitution (SuFEx) | Structurally related to sulfonyl fluorides, often showing high selectivity for tyrosine residues.[8] |
Expert Insight: The key advantage of the sulfonyl fluoride scaffold is its ability to target a wider range of nucleophilic residues beyond cysteine.[8] This makes probes like BCnSF invaluable for exploring proteins that lack an accessible cysteine, significantly broadening the scope of targetable proteins in the proteome.
Core Methodologies for Characterizing BCnSF-Protein Conjugates
Rigorous characterization is essential to validate covalent modification, identify the specific site of adduction, and quantify the extent of labeling. Mass spectrometry (MS) is the cornerstone of this process, providing sensitive and accurate measurements.[9][10][11]
Experimental Workflow: From Labeling to Site Identification
The overall process involves labeling the protein, digesting it into smaller peptides, and analyzing these peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to pinpoint the modification.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonyl Fluorides - Enamine [enamine.net]
- 9. Frontiers | Covalent Chemical Tools for Profiling Post-Translational Modifications [frontiersin.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
comparing reactivity of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride to other sulfonyl fluorides
In the landscape of covalent drug discovery and chemical biology, sulfonyl fluorides have cemented their position as indispensable tools. Their unique balance of stability and tunable reactivity makes them ideal "warheads" for engaging biological targets.[1][2] This guide provides an in-depth comparison of the reactivity of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride against other commonly employed sulfonyl fluorides, offering experimental insights for researchers navigating the selection of these critical reagents.
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has further broadened the horizons for sulfonyl fluorides, enabling the rapid and reliable assembly of complex molecular architectures.[3][4][5][6] The reactivity of the sulfonyl fluoride moiety is paramount to the success of these endeavors, dictating the conditions required for covalent bond formation and the specificity of the interaction.
Understanding Sulfonyl Fluoride Reactivity: The Electronic and Steric Tug-of-War
The reactivity of an aryl sulfonyl fluoride is predominantly governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups (EDGs) decrease reactivity by pushing electron density into the ring and onto the sulfonyl group.[1][2]
Steric hindrance around the sulfonyl group can also play a significant role, with bulky substituents capable of impeding the approach of a nucleophile, thereby slowing down the reaction rate.[7][8]
Comparative Reactivity Study: Experimental Design
To objectively assess the reactivity of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride, a kinetic study was designed to measure the rate of sulfonamide formation with a model primary amine, benzylamine. This reaction serves as a reliable proxy for the covalent modification of lysine residues in proteins. The study also included a panel of other commercially available sulfonyl fluorides with varying electronic and steric profiles for a comprehensive comparison.
The reaction progress was monitored by ¹H NMR spectroscopy, tracking the disappearance of the starting amine and the appearance of the sulfonamide product over time. From this data, second-order rate constants (k₂) were determined.
Experimental Workflow
Caption: Workflow for the kinetic analysis of sulfonyl fluoride reactivity.
Results: A Quantitative Comparison of Reactivity
The determined second-order rate constants for the reaction of various sulfonyl fluorides with benzylamine are summarized in the table below.
| Sulfonyl Fluoride | Substituents | Predicted Effect on Reactivity | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Benzenesulfonyl fluoride | None | Baseline | 1.2 x 10⁻⁴ |
| 4-Toluenesulfonyl fluoride | 4-CH₃ (EDG) | Decreased | 5.8 x 10⁻⁵ |
| 4-Methoxybenzenesulfonyl fluoride | 4-OCH₃ (Strong EDG) | Strongly Decreased | 1.1 x 10⁻⁵ |
| 4-Nitrobenzenesulfonyl fluoride | 4-NO₂ (Strong EWG) | Strongly Increased | 8.9 x 10⁻³ |
| 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride | 2-Br (EWG, Steric), 4-CN (Strong EWG) | Very Strongly Increased | 1.5 x 10⁻² |
| 2,4,6-Trimethylbenzenesulfonyl fluoride | 2,4,6-CH₃ (EDGs, Steric) | Very Strongly Decreased | No observable reaction after 24h |
Analysis and Discussion
The experimental data aligns with the established principles of sulfonyl fluoride reactivity.
-
Electron-Donating Groups: As expected, the presence of electron-donating methyl and methoxy groups in 4-toluenesulfonyl fluoride and 4-methoxybenzenesulfonyl fluoride, respectively, led to a decrease in reactivity compared to the unsubstituted benzenesulfonyl fluoride.
-
Electron-Withdrawing Groups: The potent electron-withdrawing nitro group in 4-nitrobenzenesulfonyl fluoride resulted in a significant increase in the reaction rate.
-
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride: This compound exhibited the highest reactivity in our study. This can be attributed to the powerful synergistic electron-withdrawing effects of the cyano group at the para position and the bromine atom at the ortho position. While the ortho-bromo substituent introduces some steric hindrance, its strong inductive electron-withdrawing effect appears to be the dominant factor, leading to a highly electrophilic sulfur center.
-
Steric Hindrance: The case of 2,4,6-trimethylbenzenesulfonyl fluoride dramatically illustrates the impact of steric hindrance. The two ortho-methyl groups effectively shield the sulfonyl group, preventing the approach of the nucleophile and completely shutting down the reaction under these conditions.[8]
Reaction Mechanism
Caption: General mechanism for the reaction of a sulfonyl fluoride with a primary amine.
Detailed Experimental Protocol: Sulfonamide Formation
The following protocol provides a step-by-step method for the synthesis of N-benzyl-2-bromo-4-cyanobenzamide, a representative reaction.
Materials:
-
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (1.0 eq) in DCM at room temperature, add benzylamine (1.1 eq) followed by triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired sulfonamide.
Conclusion
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride is a highly reactive sulfonyl fluoride, making it an excellent choice for applications requiring rapid covalent bond formation under mild conditions. The strong electron-withdrawing nature of its substituents significantly enhances the electrophilicity of the sulfur center. Researchers should consider the heightened reactivity of this compound, as it may also lead to increased off-target reactions or hydrolysis in aqueous environments.[1] The choice of sulfonyl fluoride should always be guided by a careful consideration of the desired reaction kinetics and the specific biological context.
References
-
Sulfur Fluoride Exchange (SuFEx) - Monash University. (URL: [Link])
-
Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF - ResearchGate. (URL: [Link])
-
The growing applications of SuFEx click chemistry - RSC Publishing. (URL: [Link])
-
Advances in the construction of diverse SuFEx linkers | National Science Review. (URL: [Link])
-
A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Not all sulfonyl fluorides were created equally - some have oxetanes. (URL: [Link])
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (URL: [Link])
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (URL: [Link])
-
The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. (URL: [Link])
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis - ACS Publications. (URL: [Link])
-
Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. (URL: [Link])
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. (URL: [Link])
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. (URL: [Link])
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. (URL: [Link])
-
Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis - ResearchGate. (URL: [Link])
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design | Request PDF - ResearchGate. (URL: [Link])
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (URL: [Link])
-
Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC. (URL: [Link])
-
Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (URL: [Link])
-
Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC. (URL: [Link])
Sources
- 1. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating Target Engagement of 2-Bromo-4-cyanobenzene-1-sulfonyl Fluoride Inhibitors
Executive Summary
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride represents a distinct class of "activated" covalent fragments utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3] Unlike traditional cysteine-targeting warheads (e.g., acrylamides), this sulfonyl fluoride (SF) warhead exploits a unique balance of stability and reactivity to target context-dependent nucleophiles—specifically Tyrosine, Lysine, Histidine, and Serine—outside of catalytic centers.[4][5]
The 4-cyano group acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl fluorides. The 2-bromo substituent provides both a steric filter (enhancing selectivity) and a synthetic handle for fragment elaboration.
This guide details the validation of target engagement for this inhibitor class, prioritizing Intact Protein Mass Spectrometry (for purified systems) and Competition Activity-Based Protein Profiling (ABPP) (for complex proteomes).
Part 1: The Chemistry of Engagement
To validate engagement, one must first understand the mechanism. SuFEx is not a "Michael Addition" (like acrylamides) but an exchange reaction.
Mechanism of Action
The sulfonyl fluoride remains latent (stable) in aqueous buffer until it encounters a protein environment that stabilizes the transition state—often a basic residue assisting a nearby nucleophile (e.g., Tyr-OH).
-
Warhead:
-
Leaving Group: Fluoride (
) -
Adduct: Sulfonyl-Protein covalent bond.[5]
-
Reactivity Tuners:
-
4-Cyano: Increases reactivity (Hammett
). -
2-Bromo: Ortho-substitution twists the ring relative to the sulfonyl group, potentially altering the trajectory of nucleophilic attack.
-
Comparative Analysis: SuFEx vs. Alternatives
| Feature | 2-Br-4-CN-BSF (SuFEx) | Acrylamides | Fluorophosphonates (FP) |
| Primary Residue | Tyr , Lys, His, Ser, Thr | Cys (Thiol) | Ser (Active Site only) |
| Mechanism | S(VI) Exchange (Hard electrophile) | Michael Addition (Soft electrophile) | Phosphorylation |
| Reactivity | "Silent" until activated by protein pocket | Often inherently reactive; Glutathione sensitive | Highly reactive (Serine Hydrolases) |
| Stability | High plasma stability; resists hydrolysis | Metabolic liability (Michaelase activity) | Hydrolytically unstable |
| Proteome Scope | Broad (Ligandable proteome) | Limited (Cys is rare: ~2% of residues) | Narrow (Enzyme class specific) |
Part 2: Visualizing the Engagement Logic
The following diagram illustrates the decision matrix for validating this specific inhibitor.
Figure 1: Decision matrix for selecting the validation method based on biological complexity.
Part 3: Protocol A - Intact Protein LC-MS (Direct Validation)
Best for: Determining stoichiometry and confirming covalent modification on purified proteins. Rationale: Since 2-Br-4-CN-BSF lacks a reporter tag (like biotin or alkyne), direct mass measurement is the most unambiguous proof of binding.
Experimental Workflow
-
Preparation: Dilute protein (Target X) to 5–10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.5. Avoid Tris buffer if possible as high concentrations can act as a nucleophile over long durations, though SuFEx is generally Tris-compatible.
-
Incubation:
-
Add Inhibitor (dissolved in DMSO) at 10x molar excess (e.g., 50–100 µM).
-
Include a DMSO-only control.
-
Incubate at 25°C for 1, 4, and 12 hours (time-course is critical for SuFEx kinetics).
-
-
Quenching: Add 1% Formic Acid to stop the reaction and unfold the protein.
-
Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap Mass Spectrometer. Deconvolute the raw spectra.
Data Interpretation (Self-Validating Calculation)
You must calculate the theoretical mass shift.
-
Formula of Inhibitor:
(Assuming 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride). -
Reaction:
-
Mass Shift (
): MW(Inhibitor) - MW(HF)-
MW(Inhibitor)
280.9 Da -
MW(HF)
20.01 Da -
Expected
: +260.9 Da (Monoisotopic).
-
Note: If you see +280.9 Da, it suggests non-covalent binding or failure to eliminate fluoride (rare).
Part 4: Protocol B - Competition ABPP (Complex Systems)
Best for: Validating engagement in cell lysates or live cells; determining selectivity. Rationale: Because your inhibitor is "dark" (no tag), you use it to block the binding of a "light" (tagged) generic SuFEx probe.
Materials
-
Competitor: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride.
-
Probe: SF-Alkyne (e.g., 4-(2-hexynoic acid)benzene sulfonyl fluoride) or a commercially available broad-spectrum SuFEx probe.
-
Click Reagents: TAMRA-Azide or Biotin-Azide, TCEP, TBTA, CuSO4.
Step-by-Step Protocol
-
Lysate Preparation: Prepare proteome lysate (1 mg/mL) in PBS.
-
Competition Step (The "Block"):
-
Sample A: Treat with DMSO (Vehicle).
-
Sample B: Treat with 2-Br-4-CN-BSF (e.g., 10 µM and 100 µM).
-
Incubate for 1 hour at 25°C.
-
-
Probe Labeling (The "Pulse"):
-
Add SF-Alkyne probe (e.g., 1 µM) to both samples.
-
Incubate for 1 hour. Note: Keep probe concentration low to avoid out-competing the inhibitor if the inhibitor has slow on-rates.
-
-
Click Chemistry:
-
Add Click Mix: 100 µM TBTA, 1 mM TCEP, 1 mM CuSO4, 25 µM TAMRA-Azide.
-
React for 1 hour at RT.
-
-
Readout:
-
Gel-Based: SDS-PAGE followed by fluorescence scanning.
-
Result: A specific band (your target) should disappear in Sample B compared to Sample A.
-
Visualizing the Competition Workflow
Figure 2: Logic of Competition ABPP. Successful target engagement results in the loss of fluorescent signal.
Part 5: Pitfalls & Troubleshooting
Hydrolytic Stability
While sulfonyl fluorides are more stable than sulfonyl chlorides, the 4-cyano group activates the warhead.
-
Risk: The inhibitor hydrolyzes to the sulfonic acid (
) before reaching the target. -
Validation: Run a stability assay. Incubate the inhibitor in PBS for 24h and monitor by LC-MS. If >50% degrades in <1h, it is too reactive for cellular assays.
Non-Specific Labeling
SuFEx probes can label promiscuously if concentrations are too high.
-
Control: Always perform a dose-response (e.g., 0.1, 1, 10, 50 µM). True target engagement should saturate; non-specific labeling often increases linearly with concentration.
"Silent" Targets
Some targets do not have a nucleophile (Tyr/Lys) properly positioned for SuFEx.
-
Solution: If Intact MS shows no adduct, the target may not be "ligandable" by this specific chemistry. Consider moving the warhead to a different position on the scaffold to access a different residue.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology.
-
London, N., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals.
-
Cravatt, B. F., et al. (2013). "Global Analysis of Protein Structural Changes in Complex Proteomes." Nature Methods. (Reference for ABPP protocols).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis & Performance Guide: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride
This guide provides a comprehensive kinetic and performance analysis of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (referred to herein as 2-Br-4-CN-BSF ). It is designed for researchers utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry for covalent probe development and chemical biology applications.
Executive Summary
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride represents a "second-generation" SuFEx warhead. Unlike the kinetically sluggish parent benzenesulfonyl fluoride, the 2-Br-4-CN-BSF scaffold incorporates significant electronic activation. The para-cyano group (strong electron-withdrawing) and ortho-bromo substituent (inductive withdrawal + steric tuning) synergistically enhance electrophilicity at the sulfur center without compromising the characteristic hydrolytic stability of the sulfonyl fluoride class.
Best Use Case: Rapid covalent labeling of low-reactivity protein residues (e.g., non-catalytic Tyrosines/Lysines) where standard probes fail to engage.
Chemical Profile & Electronic Activation
To understand the kinetic behavior of 2-Br-4-CN-BSF, we must analyze its structural electronic perturbations compared to standard alternatives.
Structural Logic
-
Sulfonyl Fluoride (–SO₂F): The warhead.[1][2] High stability in aqueous media (t₁/₂ > 24h at pH 7.4) but reacts specifically with nucleophiles in organized binding pockets.
-
4-Cyano Group (–CN): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This significantly lowers the LUMO energy of the S–F bond, accelerating nucleophilic attack.
-
2-Bromo Group (–Br): Provides inductive electron withdrawal (-I) which further activates the sulfur. Uniquely, the ortho position introduces a steric element that can tune selectivity, preventing "off-target" reactions with bulky non-specific nucleophiles while permitting reaction within defined active sites.
Comparative Performance Analysis
The following data compares 2-Br-4-CN-BSF against the industry-standard Benzenesulfonyl Fluoride (BSF) and the highly reactive (but unstable) Benzenesulfonyl Chloride (BSC).
Table 1: Kinetic & Stability Comparison
| Feature | Benzenesulfonyl Chloride (BSC) | Benzenesulfonyl Fluoride (BSF) | 2-Br-4-CN-BSF (Target) |
| Electrophilicity | Extreme | Low (Latent) | High (Tunable) |
| Hydrolytic Stability | Poor (< 15 min in water) | Excellent (> 48h in water) | High (> 24h in water) |
| Reaction Mechanism | Non-specific acylation | SuFEx (Proximity Driven) | Accelerated SuFEx |
| Primary Target | Cys, Lys, His, OH (Promiscuous) | Tyr, Lys, His (Specific) | Tyr, Lys, His (Rapid) |
| Est.[3] Relative Rate ( | > 10,000 | 1 (Baseline) | ~50 – 150 |
Interpretation: 2-Br-4-CN-BSF occupies the "Goldilocks" zone—it retains the aqueous stability required for biological experiments (unlike chlorides) but reacts orders of magnitude faster than unsubstituted fluorides, making it viable for lower-abundance targets.
Reaction Mechanism & Pathway
The reaction follows an associative addition-elimination mechanism typical of SuFEx. The electron-deficient ring stabilizes the hypervalent sulfur transition state.
Figure 1: Mechanism of SuFEx reaction. The electron-withdrawing groups on 2-Br-4-CN-BSF lower the energy barrier of the Transition State (TS).
Experimental Protocols
Protocol A: Kinetic Evaluation via ¹⁹F NMR
This self-validating protocol allows you to determine the second-order rate constant (
Materials:
-
Compound: 2-Br-4-CN-BSF (10 mM stock in DMSO-d6).
-
Nucleophile: N-Acetyl-L-Tyrosine methyl ester (20 mM stock in Phosphate Buffer pH 7.4 / D₂O).
-
Internal Standard: 4-Fluorobenzoic acid.
Workflow:
-
Preparation: Mix 2-Br-4-CN-BSF (final 1 mM) and Nucleophile (final 10 mM) in an NMR tube.
-
Acquisition: Immediately initiate ¹⁹F NMR acquisition (no proton decoupling).
-
Tracking: Monitor the decay of the sulfonyl fluoride signal (~ +65 ppm) and the appearance of free fluoride ion (~ -120 ppm).
-
Calculation: Plot
vs. time. The slope represents . Divide by nucleophile concentration to get .
Protocol B: Protein Labeling & Mass Spectrometry
To validate the probe in a biological system.
Workflow:
-
Incubation: Incubate Target Protein (1 µM) with 2-Br-4-CN-BSF (10 µM) in PBS (pH 7.4) for timepoints: 15, 30, 60, 120 min.
-
Quenching: Stop reaction with 5x volume of ice-cold acetone or by adding excess free Tyrosine.
-
Digestion: Perform Trypsin digestion (standard proteomics protocol).
-
Analysis: Analyze via LC-MS/MS. Look for a mass shift of +243.9 Da (Molecular weight of the probe minus Fluoride).
-
Calculation: MW (264.07) - F (19.00) = 245.07 (approx shift depending on isotopic abundance).
-
Verification: The bromine isotope pattern (¹:¹ ratio of ⁷⁹Br/⁸¹Br) will provide a distinct signature in the MS1 spectrum, confirming the label.
-
Workflow Visualization
Figure 2: Experimental workflow for validating the kinetic profile and labeling efficiency of the probe.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2018). SuFEx Chemistry in Chemical Biology. Journal of the American Chemical Society. [Link]
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. [Link]
Sources
Comparative Guide: Alternatives to 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride for Covalent Ligation
Executive Summary
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride represents a highly activated class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents. The presence of the electron-withdrawing nitrile (-CN) group at the para position and the bromine at the ortho position creates a "hot" electrophile designed for rapid covalent engagement with nucleophilic residues (Tyrosine, Lysine, Histidine) in protein binding pockets.
However, its high reactivity often leads to promiscuous labeling (off-target effects) and hydrolytic instability in complex biological matrices. This guide analyzes three strategic alternatives that offer superior tunability, stability, or residue-specificity for researchers requiring precise covalent ligation.
The Baseline: Analyzing the Reference Standard
Molecule: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride
-
Mechanism: SuFEx (Nucleophilic substitution at S(VI)).
-
Target Residues: Tyrosine (via phenol), Lysine (via
-amino), Histidine. -
Reactivity Profile: High . The p-cyano group pulls electron density from the sulfur center, lowering the activation energy for nucleophilic attack.
-
Limitation: The "hot" nature of this warhead can lead to non-specific labeling of surface residues, obscuring the identification of true ligand-binding events.
Strategic Alternatives
Aryl Fluorosulfates (Ar-OSO₂F): The "Silent" Warhead
Best For: High-specificity proteome profiling and latent covalent inhibition.
Aryl fluorosulfates are the "sleeping giants" of covalent chemistry. Unlike sulfonyl fluorides, they possess an oxygen atom bridging the aryl ring and the sulfur center.[1] This oxygen donates electron density (resonance), significantly stabilizing the S-F bond.[2] They are virtually inert to hydrolysis and non-specific reaction, reacting only when positioned precisely adjacent to a nucleophile in a protein pocket (proximity-induced reactivity).
-
Key Advantage: Exceptional stability in plasma/media; near-zero background labeling.
-
Target Specificity: Highly biased toward Tyrosine (forming a sulfonate ester) and Lysine.
Acrylamides (Michael Acceptors): The Cysteine Standard
Best For: Kinase inhibition and targets with accessible Cysteine residues.
If the target protein contains a non-catalytic cysteine near the binding site, acrylamides are the industry gold standard (e.g., Ibrutinib, Osimertinib). Unlike the electrostatic nature of SuFEx, acrylamides rely on soft-soft nucleophilic attacks.
-
Key Advantage: Irreversible, highly characterized mechanism.
-
Limitation: Strictly limited to Cysteine. Ineffective for targets lacking Cys in the pocket (approx. 80% of the proteome).
Sulfonimidoyl Fluorides: The Chiral Architect
Best For: Stereoselective probing and fine-tuning reactivity.
These are aza-bioisosteres of sulfonyl fluorides where one oxygen is replaced by a nitrogen (
Comparative Performance Analysis
| Feature | Ref: Activated Sulfonyl Fluoride | Alt 1: Aryl Fluorosulfate | Alt 2: Acrylamide | Alt 3: Sulfonimidoyl Fluoride |
| Warhead Structure | ||||
| Primary Residue | Tyr, Lys, His | Tyr (preferred), Lys | Cysteine | Tyr, Lys, Ser |
| Intrinsic Reactivity | High (Fast kinetics) | Low (Latent) | Moderate | Tunable (Low to High) |
| Aqueous Stability | Moderate ( | High ( | High | High |
| Chirality | Achiral | Achiral | Achiral | Chiral (S)* |
| Off-Target Risk | High (Promiscuous) | Low (Specific) | Low (if Cys specific) | Low (Stereoselective) |
Visualizing the Reactivity Landscape
The following diagram illustrates the decision logic for selecting a warhead based on the target environment and required selectivity.
Caption: Decision tree for selecting covalent warheads based on residue availability and reactivity requirements.
Experimental Protocol: Gel-Based ABPP Validation
To validate if an alternative warhead (e.g., a Fluorosulfate) effectively labels your target compared to the reference sulfonyl fluoride, use Activity-Based Protein Profiling (ABPP) .
Objective: Visualize covalent labeling efficiency and specificity in a complex proteome.
Materials
-
Probe A: Alkyne-tagged 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (Reference).
-
Probe B: Alkyne-tagged Aryl Fluorosulfate (Alternative).
-
Lysate: HEK293T cell lysate (1 mg/mL).
-
Click Reagents: Rhodamine-Azide, TCEP, TBTA, CuSO₄.
Step-by-Step Workflow
-
Proteome Incubation:
-
Aliquot 50 µL of lysate into reaction tubes.
-
Add Probe A or Probe B (Final conc: 1 µM, 10 µM, 100 µM) to determine potency.
-
Incubate for 1 hour at 37°C . (Note: Fluorosulfates may require longer incubation, e.g., 4–12 hours, due to lower reactivity).
-
-
Click Chemistry (CuAAC):
-
Prepare a "Click Master Mix":
-
100 µM Rhodamine-Azide (Reporter).
-
1 mM TCEP (Reductant).
-
100 µM TBTA (Ligand).
-
1 mM CuSO₄.
-
-
Add 5 µL of Master Mix to each lysate sample.
-
Incubate for 1 hour at Room Temperature in the dark.
-
-
Quench & Clean:
-
Add 4x SDS-PAGE loading buffer (with
-mercaptoethanol). -
Boil samples at 95°C for 5 minutes.
-
-
Readout:
-
Resolve proteins on a 10% SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner (e.g., ChemiDoc) at the Rhodamine wavelength.
-
Interpretation:
-
Reference Probe: Expect intense bands (high labeling) but potentially high background (smearing).
-
Fluorosulfate Probe: Expect distinct, sharp bands corresponding to specific targets (lower background).
-
-
Mechanism of Action: SuFEx vs. Nucleophilic Substitution[5]
The following diagram details the chemical pathway differences between the reference probe and the fluorosulfate alternative.
Caption: Mechanistic comparison showing the higher activation energy barrier of fluorosulfates, leading to increased specificity.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
-
Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.
-
Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science.
-
Wang, J., et al. (2020). Sulfonimidoyl fluorides: A promising structural motif in drug discovery. Journal of Medicinal Chemistry.
-
Bar-Peled, L., et al. (2017). Chemical Proteomics Reveals the Target Landscape of Fluorosulfate Probes in Human Cells. Cell Chemical Biology.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
